molecular formula C11H14N2O B8441317 7-Dimethylamino-3,4-dihydro-2-quinolone

7-Dimethylamino-3,4-dihydro-2-quinolone

Cat. No. B8441317
M. Wt: 190.24 g/mol
InChI Key: ZLQGCYIVALSFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Dimethylamino-3,4-dihydro-2-quinolone is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Dimethylamino-3,4-dihydro-2-quinolone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Dimethylamino-3,4-dihydro-2-quinolone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Dimethylamino-3,4-dihydro-2-quinolone

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

7-(dimethylamino)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C11H14N2O/c1-13(2)9-5-3-8-4-6-11(14)12-10(8)7-9/h3,5,7H,4,6H2,1-2H3,(H,12,14)

InChI Key

ZLQGCYIVALSFNC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(CCC(=O)N2)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1.0 g (5.7 mmol) of 7-dimethylamino-2-quinolone [A. Rice, Ann. Chim. 48: 958-996(1958)] in 40 mL of MeOH was added 1.3 g (5.7 mmol) of magnesium. The reaction was warmed gently on a steam bath, and then was allowed to stir for two hours at room temperature. Acetic acid (8 mL) was then added and the solution filtered. The filtrate was concentrated and the residue chromatographed on 200 g of silica gel, eluting with 97.5:2.5 (v/v) CH2Cl2 :MeOH. Fractions 50-60 (12 mL/fraction) were combined and concentrated to yield 0.4 g of the dihydroquinolone as a white solid, m.p. 154°-156° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

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